

The Crucial Role of DFT Calculations in Validating Experimental Spectroscopic Data of Pyrazoles

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Compound of Interest

Compound Name: 1,3,5-trimethyl-1*H*-pyrazole-4-carbonitrile

Cat. No.: B017912

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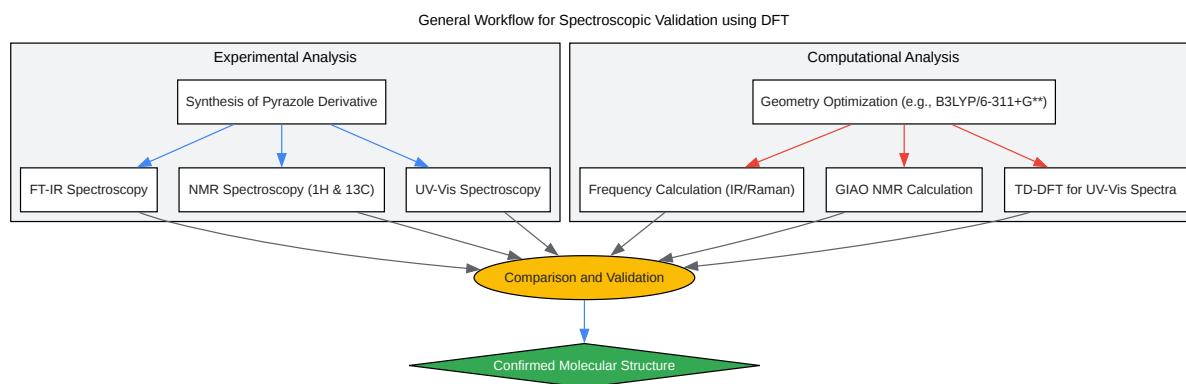
For researchers, scientists, and professionals in drug development, the accurate characterization of novel pyrazole derivatives is paramount. This guide provides a comparative analysis of how Density Functional Theory (DFT) calculations serve as a powerful tool to validate and interpret experimental spectroscopic data, ensuring structural accuracy and a deeper understanding of the molecular properties of these significant heterocyclic compounds.

Pyrazoles and their derivatives are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile applications. The synthesis of new pyrazole-based compounds necessitates rigorous structural elucidation, a task heavily reliant on spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While these experimental methods provide valuable data, the interpretation can be complex. DFT calculations have emerged as an indispensable complementary tool, offering theoretical insights that corroborate experimental findings, aid in spectral assignments, and predict molecular properties with remarkable accuracy.

This guide compares experimental data with theoretical predictions from DFT calculations for various pyrazole derivatives, showcasing the synergy between these methodologies.

Experimental and Computational Workflow

The validation of experimental spectroscopic data using DFT calculations typically follows a structured workflow. This process begins with the synthesis and experimental characterization of the pyrazole compound, followed by computational modeling to generate theoretical spectra. The close agreement between the experimental and calculated data provides a high degree of confidence in the proposed molecular structure.



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Caption: A flowchart illustrating the synergistic workflow between experimental spectroscopic analysis and DFT calculations for the structural validation of pyrazole derivatives.

Comparative Analysis of Spectroscopic Data

The following sections present a detailed comparison of experimental and DFT-calculated spectroscopic data for representative pyrazole derivatives.

Vibrational Spectroscopy (FT-IR)

FT-IR spectroscopy is a fundamental technique for identifying functional groups in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding modes, which greatly aids in the assignment of experimental IR bands.

A study on pyrazole and 3,5-dimethyl pyrazole provides a clear example of this correlation. The vibrational frequencies were calculated using the B3LYP/6-311+G** level of theory.

Functional Group	Pyrazole	3,5-dimethyl pyrazole
Experimental (cm ⁻¹)	Calculated (cm ⁻¹)	
N-H stretch	3141	3140
C-H stretch (ring)	3095	3090
C=N stretch	1475	1470
Ring stretch	1375	1370
N-H bend	1140	1135

The data demonstrates a strong agreement between the experimental and calculated vibrational frequencies, with deviations being minimal. This high level of correlation confirms the accuracy of the structural models and the vibrational assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C chemical shifts.

In a study of two newly synthesized pyrazole derivatives, 4-[2-(3-Chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one (CPMHP-I) and 4-[2-(3-Chloro-4-fluorophenyl) hydrazinylidene]-5-methyl-

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